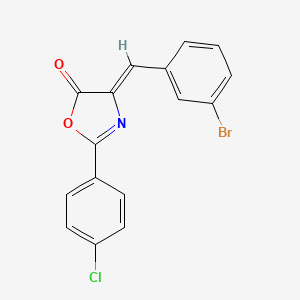
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide, also known as BMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMD is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 346.09 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has been studied extensively for its potential applications in various fields. It has been found to have significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has also been found to have anti-inflammatory and antiviral properties. Additionally, N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has also been found to inhibit the expression of certain inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the replication of certain viruses, such as influenza A virus.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has been found to have significant effects on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has also been found to modulate the expression of certain genes involved in inflammation and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have significant activity against various cancer cell lines. However, N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide also has some limitations. It has low aqueous solubility, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide. One area of focus could be on improving its solubility and bioavailability to increase its effectiveness in cancer treatment. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide and to identify potential targets for its anticancer and anti-inflammatory effects. Finally, N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide could be studied for its potential use in combination therapy with other anticancer drugs to enhance their effectiveness.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 2-bromo-4-methylphenylamine in the presence of thionyl chloride. This reaction leads to the formation of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-2-5-13(11(15)6-8)18-14(19)10-4-3-9(16)7-12(10)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPMZCDAVJOOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)
![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)